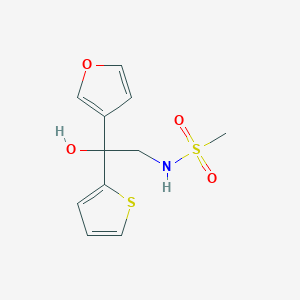

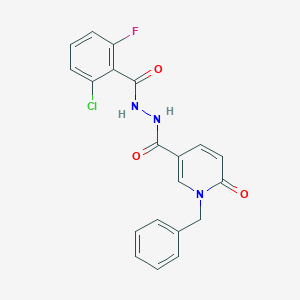

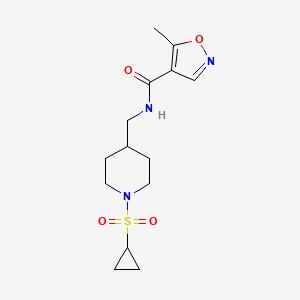

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide, also known as FTM, is a chemical compound that has been widely studied for its potential use in scientific research. FTM is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Green Chemistry Approaches

A study by Shinde and Rode (2017) presents a two-phase system for the synthesis of furylmethane derivatives, utilizing SO3H-functionalized ionic liquids. This approach significantly enhances the yield by suppressing polymer formation, a common issue in traditional synthesis methods. The use of furan as both a reactant and extraction solvent highlights an innovative strategy in green chemistry for producing tri(furyl)methane and related compounds efficiently (Shinde & Rode, 2017).

Catalytic C-H Activation

Pittard et al. (2004) explored the catalytic properties of the Ru(II) complex in activating carbon-hydrogen bonds in furan and thiophene. This process yields methane and furanyl or thienyl derivatives, showcasing a method for selective C-H activation and catalysis in the formation of ethyl furan from ethylene and furan. Such studies contribute to the development of efficient catalytic systems for organic synthesis (Pittard et al., 2004).

Photooxygenation and Oxidative Annulation

Kotzabasaki et al. (2016) investigated the photooxygenation of 2-thiophenyl-substituted furans, leading to the synthesis of γ-hydroxybutenolides. The study demonstrates a regiocontrolled and efficient method for producing butenolides, highlighting the versatility of furan and thiophene derivatives in synthetic organic chemistry (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Advanced Material Applications

Research by Kim et al. (2011) on phenothiazine derivatives with furan and thiophene linkers in dye-sensitized solar cells (DSSCs) indicates that the incorporation of these heteroaromatic linkers can significantly improve the photovoltaic performance of DSSCs. This suggests a potential application of furan and thiophene derivatives in the development of renewable energy technologies (Kim et al., 2011).

Pyrolysis and Carbon Formation

Cullis and Norris (1972) provided insights into the pyrolysis of organic compounds, including furan and thiophene, under conditions promoting carbon formation. This research offers valuable information for the development of carbon-based materials and the understanding of thermal decomposition mechanisms of heteroaromatic compounds (Cullis & Norris, 1972).

Mecanismo De Acción

Target of Action

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex molecule that may interact with multiple targets. It’s worth noting that both furan and thiophene derivatives have been found to possess a wide range of therapeutic properties , suggesting that this compound may also interact with multiple targets.

Mode of Action

Based on the known activities of furan and thiophene derivatives, it can be hypothesized that this compound may interact with its targets in a manner that modulates their activity, leading to therapeutic effects .

Biochemical Pathways

Furan and thiophene derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with furan and thiophene derivatives , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S2/c1-18(14,15)12-8-11(13,9-4-5-16-7-9)10-3-2-6-17-10/h2-7,12-13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNXAEDCRXNPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=COC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2842138.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2842141.png)

![{[1-(3-Thienyl)cyclopropyl]methyl}amine](/img/structure/B2842143.png)

![(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2842146.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2842154.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2842156.png)